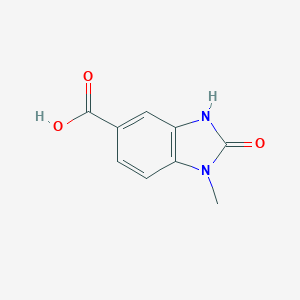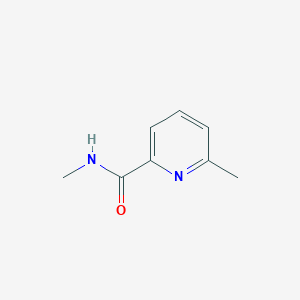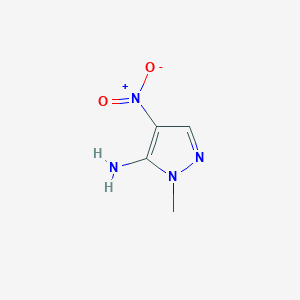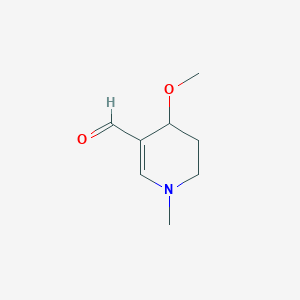
3-Acetylpyridine oxime
Overview
Description
3-Acetylpyridine oxime is a chemical compound with the molecular formula C7H8N2O. It is derived from 3-acetylpyridine, a pyridine derivative, through the reaction with hydroxylamine. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
3-Acetylpyridine Oxime primarily targets the 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and L-threonine from aspartate .
Mode of Action
The compound interacts with its target by serving as an electron carrier, being alternately oxidized and reduced . This interaction results in changes in the enzymatic reactions where it is involved .
Biochemical Pathways
This compound affects the biochemical pathways involving the 4-hydroxy-tetrahydrodipicolinate reductase enzyme . The downstream effects of this interaction include changes in the biosynthesis of certain amino acids .
Pharmacokinetics
It is known that the agent-specific reactivating potency of an oxime and the inhibitory potency of an organophosphorus compound are decisive for the required therapeutic oxime concentration . This indicates that the necessary oxime concentration will vary for different organophosphorus compounds .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the enzymatic reactions where it serves as an electron carrier . These changes can affect the biosynthesis of certain amino acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the neurotoxin 3-Acetylpyridine is converted into a SARM1 allosteric activator in neurons to trigger SARM1-dependent axon degeneration and neuronal cell death . In mice, systemic treatment with 3-Acetylpyridine causes rapid SARM1-dependent death, while local application to the peripheral nerve induces SARM1-dependent axon degeneration .
Biochemical Analysis
Biochemical Properties
3-Acetylpyridine oxime is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound have been studied in the context of neurotoxicity. It has been found that this compound can induce neuronal loss in certain regions of the brain, leading to behavioral motor deficits . It also appears to have an impact on cell death, inducing necrosis and apoptosis in certain conditions .
Molecular Mechanism
It has been suggested that it may be involved in the activation of SARM1, leading to SARM1-dependent NAD+ depletion, axon degeneration, and neuronal death
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause significant impairments in motor coordination and balance in mice over time
Dosage Effects in Animal Models
The effects of this compound appear to vary with different dosages in animal models. In mice, it has been observed that a dose more than 6.5 times that used for rats produces deficits in both balance and gait comparable to those in rats
Metabolic Pathways
It is known to be a metabolic antagonist used to decrease levels of nicotinamide in laboratory animals
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylpyridine oxime can be synthesized by reacting 3-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in a solvent like ethanol or pyridine under reflux conditions .
Industrial Production Methods: Industrial production of 3-acetylpyridine involves the catalytic reaction of pyridinecarboxylic ester with acetic acid in the gas phase. The catalyst used is titanium dioxide supported on alumina-silica, which ensures high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylpyridine oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitriles, acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-Acetylpyridine oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: It has been studied for its potential antimicrobial properties and its role in enzyme inhibition.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 4-Acetylpyridine oxime
- 2-Acetylpyridine oxime
- 3-Acetylpyridine adenine dinucleotide
Comparison: 3-Acetylpyridine oxime is unique due to its specific structure and reactivity. Compared to 4-acetylpyridine oxime and 2-acetylpyridine oxime, it has different positional isomerism, which affects its chemical behavior and applications. 3-Acetylpyridine adenine dinucleotide, on the other hand, is a more complex molecule with additional biological functions .
Properties
IUPAC Name |
(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXORUOQNNOKN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5973-83-1 | |
| Record name | Ketone, methyl 3-pyridyl, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylpyridine oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-acetylpyridine oxime in the synthesis of N-substituted amides described in the abstract?
A1: this compound serves as a crucial starting material in one of the synthetic routes described for producing the target N-substituted amides []. The process involves reacting this compound with an alkali metal alkoxide (MOR) followed by Neber rearrangement using an acid like hydrochloric acid. This generates a reaction intermediate, which is subsequently acylated to yield the desired N-substituted amide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)

![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)

